
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide Catalysis: This method involves the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Sharpless Asymmetric Dihydroxylation: This method uses a chiral ligand to induce asymmetry in the dihydroxylation process, resulting in the formation of the (+)-trans isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely involve optimization of the above methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups, such as hydrogenation to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism by which (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene exerts its effects involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It also interacts with enzymes involved in the metabolism of PAHs, such as cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, which lacks the dihydroxy groups.
Benzo(a)pyrene: Another PAH with similar structural features and biological activity.
Chrysene: A PAH with four fused aromatic rings, similar in structure but with different reactivity.
Uniqueness
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is unique due to its specific dihydroxy substitution, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105453-67-6 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChI-Schlüssel |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


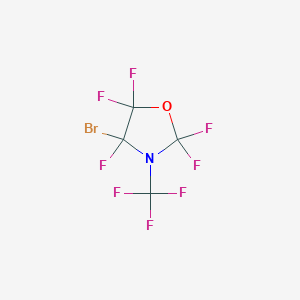
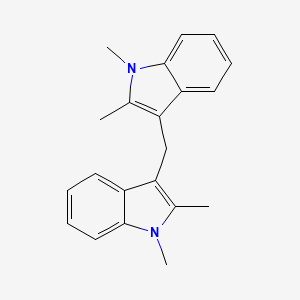
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
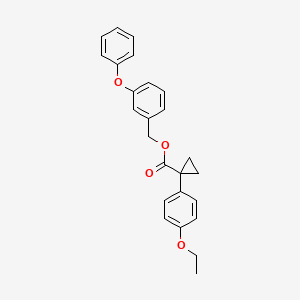

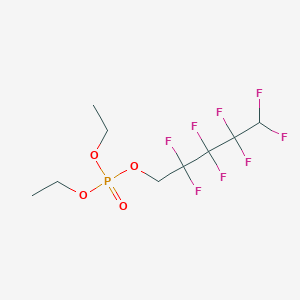
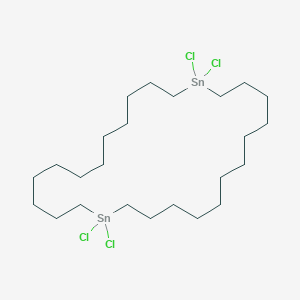
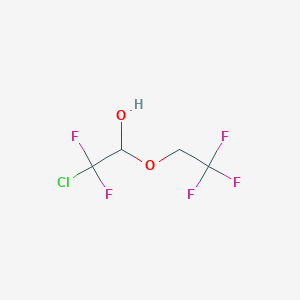
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
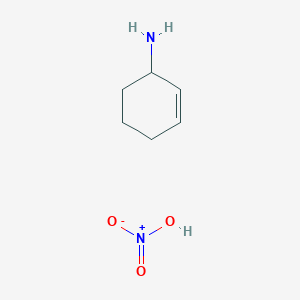
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
